REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:11][CH3:12])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[C:5]#[N:6].[CH2:13](O)[CH3:14]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH:13]([C:2]1[C:3]([O:11][CH3:12])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[C:5]#[N:6])=[CH2:14] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
4.4 g
|
Type
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reactant
|
Smiles
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BrC=1C(=C(C#N)C(=CC1)F)OC
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Name
|
potassium vinyl trifluoroborate
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
TEA
|
Quantity
|
5.33 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The reaction mixture was degassed
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Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
|
Details
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to reflux for 4 h
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
most of the ETOH was removed
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The mixture was washed with brine twice
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified thru a 330 g RediSep column
|
Type
|
WASH
|
Details
|
eluted with 10% ETOAc/hexane solvent system
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C(=C(C#N)C(=CC1)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |